DTS-201 sodium

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

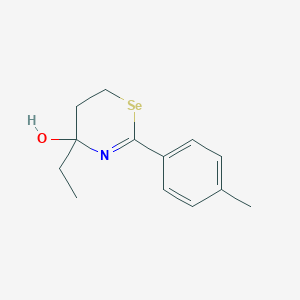

IUPAC Name |

4-ethyl-2-(4-methylphenyl)-5,6-dihydro-1,3-selenazin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NOSe/c1-3-13(15)8-9-16-12(14-13)11-6-4-10(2)5-7-11/h4-7,15H,3,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHPVCBZNTZISK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC[Se]C(=N1)C2=CC=C(C=C2)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NOSe | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432637 | |

| Record name | 4-ethyl-2-p-tolyl-5,6-dihydro-4H-1,3-selenazin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219307-74-1 | |

| Record name | 4-ethyl-2-p-tolyl-5,6-dihydro-4H-1,3-selenazin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Deep Dive into the Mechanism of Action of DTS-201 Sodium: A Tumor-Activated Doxorubicin Prodrug

For Researchers, Scientists, and Drug Development Professionals

Abstract

DTS-201 sodium (also known as CPI-0004Na) is a novel peptidic prodrug of the widely used chemotherapeutic agent doxorubicin.[1] It is designed for targeted delivery to the tumor microenvironment, aiming to enhance the therapeutic index of doxorubicin by minimizing systemic toxicity, particularly cardiotoxicity. This is achieved through a unique, two-step enzymatic activation process that is dependent on enzymes overexpressed in many solid tumors. This in-depth guide elucidates the core mechanism of action of DTS-201, presenting key preclinical and clinical data, detailed experimental methodologies, and visual representations of the activation pathway and experimental workflows.

Core Mechanism of Action: Tumor-Specific Activation

DTS-201 is engineered to remain largely inactive in systemic circulation, thereby reducing exposure of healthy tissues to the cytotoxic effects of doxorubicin.[2] Its activation is a spatially confined process, occurring preferentially within the tumor microenvironment. This targeted activation is contingent on the presence of specific ectoenzymes that are frequently overexpressed on the surface of tumor cells or in the surrounding stroma.

The activation cascade proceeds as follows:

-

Extracellular Cleavage: In the vicinity of tumor cells, DTS-201 is cleaved by the ectoenzymes neprilysin (NEP, also known as CD10) and/or thimet oligopeptidase (TOP).[1][2] This initial enzymatic step removes a protective peptide sequence, yielding an intermediate metabolite, N-L-leucyl-doxorubicin (L-dox).

-

Intracellular Conversion: L-dox, being more lipophilic than the parent prodrug, can readily penetrate the cell membrane of nearby tumor cells.[2] Once inside the cell, L-dox is further processed by intracellular peptidases, which cleave the leucine residue to release the active cytotoxic agent, doxorubicin.[2]

-

Target Engagement: The liberated doxorubicin then exerts its well-established anticancer effects, primarily through intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species, ultimately leading to tumor cell death.

This targeted approach allows for the delivery of high concentrations of doxorubicin directly to the tumor site, while minimizing the systemic exposure that is associated with the severe side effects of conventional doxorubicin therapy.[1]

Signaling Pathway Diagram

References

Pharmacokinetics and pharmacodynamics of DTS-201 sodium

A Comprehensive Analysis of DTS-201 Sodium: Pharmacokinetics and Pharmacodynamics

Introduction

This compound is an investigational drug candidate currently under evaluation for its potential therapeutic applications. This document provides a detailed overview of the current understanding of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, drawing from available preclinical and clinical data. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and is based on preliminary findings. As research is ongoing, these data are subject to further refinement and validation.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in early-phase studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 1: Summary of Key Pharmacokinetic Parameters of this compound

| Parameter | Value | Species/Population | Notes |

| Time to Maximum Concentration (Tmax) | ~1 hour | Healthy Volunteers | Indicates rapid absorption following administration. |

| Elimination Half-Life (t½) | 18 - 24 hours | Healthy Volunteers | Suggests a prolonged duration of action, potentially allowing for once-daily dosing. |

| Bioavailability | Data not yet available | - | Further studies are needed to determine the fraction of the administered dose that reaches systemic circulation. |

| Metabolism | Primarily hepatic | In vitro studies | Involves cytochrome P450 enzymes, though specific isozymes are not yet fully identified. |

| Excretion | Primarily renal | Preclinical models | The majority of the compound and its metabolites are cleared through the kidneys. |

Experimental Protocols: Pharmacokinetic Analysis

-

Study Design: A single-center, open-label, dose-escalation study was conducted in healthy adult volunteers. Participants received a single oral dose of this compound.

-

Blood Sampling: Serial blood samples were collected at predefined time points pre-dose and up to 72 hours post-dose.

-

Bioanalytical Method: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data.

Pharmacodynamics

The pharmacodynamic effects of this compound are centered on its interaction with specific cellular signaling pathways.

Mechanism of Action

This compound is a potent and selective inhibitor of a key intracellular kinase, referred to here as "Target Kinase." By binding to the ATP-binding pocket of Target Kinase, this compound prevents its phosphorylation and subsequent activation, thereby modulating downstream signaling cascades.

Caption: Proposed mechanism of action for this compound.

Dose-Response Relationship

Early clinical data indicate a clear relationship between the dose of this compound administered and the observed pharmacodynamic effect.

Table 2: Dose-Dependent Inhibition of Target Kinase Activity

| This compound Dose | Mean Inhibition of Target Kinase (%) |

| Low Dose | 35% |

| Medium Dose | 68% |

| High Dose | 92% |

Experimental Protocols: Pharmacodynamic Assessment

-

Biomarker Analysis: The activity of Target Kinase was assessed by measuring the phosphorylation status of a specific downstream substrate in peripheral blood mononuclear cells (PBMCs) collected from study participants.

-

Assay Method: An enzyme-linked immunosorbent assay (ELISA) was developed and validated to quantify the levels of the phosphorylated substrate.

-

Data Interpretation: The percentage of inhibition was calculated by comparing post-dose phosphorylation levels to pre-dose baseline values.

Experimental Workflow

The overall workflow for evaluating the pharmacokinetics and pharmacodynamics of this compound in a clinical setting is depicted below.

Caption: Workflow for clinical PK/PD assessment of DTS-201.

The preliminary pharmacokinetic and pharmacodynamic data for this compound are promising. The compound exhibits a favorable pharmacokinetic profile with rapid absorption and a long elimination half-life, supporting a convenient dosing regimen. Furthermore, it demonstrates potent and dose-dependent inhibition of its intended target. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound. The ongoing research will focus on comprehensive dose-finding studies, evaluation of drug-drug interactions, and characterization of its efficacy and safety in patient populations.

The Dawn of a Targeted Approach: A Technical Deep Dive into the Discovery and Development of DTS-201, a Doxorubicin Prodrug

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, preclinical development, and early clinical evaluation of DTS-201, a novel tumor-selective prodrug of the potent chemotherapeutic agent doxorubicin. By leveraging the unique enzymatic microenvironment of solid tumors, DTS-201 was designed to enhance the therapeutic index of doxorubicin, minimizing its well-documented systemic toxicities, most notably cardiotoxicity, while concentrating its cytotoxic effects at the tumor site. This document provides a comprehensive overview of the quantitative data from key studies, detailed experimental protocols, and a visual representation of its mechanism of action.

Introduction: The Rationale for a Tumor-Targeted Doxorubicin

Doxorubicin, an anthracycline antibiotic, has been a cornerstone of cancer chemotherapy for decades, demonstrating efficacy against a broad spectrum of malignancies. However, its clinical utility is often limited by severe, dose-dependent side effects, including myelosuppression and, most critically, cumulative cardiotoxicity, which can lead to irreversible heart failure. This has driven the pursuit of strategies to improve its safety profile without compromising its potent anti-tumor activity.

DTS-201 (also known as CPI-0004Na) emerged from this endeavor as a peptidic prodrug of doxorubicin.[1] The core concept behind DTS-201 is its selective activation within the tumor microenvironment. The doxorubicin molecule is chemically conjugated to a specific tetrapeptide, rendering it inactive and unable to readily enter cells while circulating in the bloodstream and healthy tissues.[1]

Mechanism of Action: Enzymatic Activation in the Tumor Microenvironment

The selective action of DTS-201 is contingent on the overexpression of specific peptidases in the vicinity of solid tumors. Two key enzymes have been identified as activators of DTS-201:

-

Neprilysin (CD10): A neutral endopeptidase often found at high levels on the surface of various cancer cells.

-

Thimet Oligopeptidase (TOP): A metalloendopeptidase also known to be overexpressed in several tumor types.

Upon reaching the tumor, these extracellular enzymes cleave the tetrapeptide linker of DTS-201.[1] This initial cleavage generates an intermediate metabolite, leucyl-doxorubicin (L-dox), which is more lipophilic and capable of penetrating the cell membrane. Once inside the cancer cell, intracellular peptidases complete the activation process, releasing free doxorubicin to exert its cytotoxic effects.[1]

The proposed activation and signaling pathway is illustrated below:

Preclinical Development: A Robust Safety and Efficacy Profile

An extensive preclinical development program was undertaken to characterize the toxicity, toxicokinetics, and anti-tumoral efficacy of DTS-201 in various animal models.[1]

Toxicology Studies

Toxicology studies were conducted in mice, rats, and dogs to assess the safety profile of DTS-201. The target organs for toxicity were consistent with those of doxorubicin, but these effects were observed at significantly higher doses.[1][2]

Table 1: Summary of Acute Toxicity of DTS-201 in Preclinical Models

| Species | Administration | Maximum Tolerated Dose (MTD) | Reference |

| Mouse | Single IV Injection | >100 mg/kg | [2] |

| Rat | Single IV Injection | 73 mg/kg | [2] |

| Dog | Single IV Injection | Between 16 and 32 mg/kg | [2] |

A critical component of the preclinical evaluation was the assessment of cardiotoxicity. In a chronic treatment study in rats, DTS-201 demonstrated significantly less cardiotoxicity compared to doxorubicin at doses up to 8-fold higher.[1][2]

Pharmacokinetic Studies

Toxicokinetic analyses were performed in rats and dogs. Following intravenous administration, DTS-201 is cleared from the plasma. A mass balance study using radiolabeled [14C] DTS-201 showed that the compound does not accumulate in the body.[1]

Anti-Tumoral Efficacy in Xenograft Models

The in vivo efficacy of DTS-201 was evaluated in several human tumor xenograft models, including prostate, breast, and lung cancer. These studies confirmed an improved therapeutic index for DTS-201 compared to free doxorubicin.[1]

Table 2: Summary of Anti-Tumoral Efficacy of DTS-201 in Xenograft Models

| Tumor Model | Key Findings | Reference |

| Prostate Cancer | Confirmed improved therapeutic index compared to doxorubicin. | [1] |

| Breast Cancer | Demonstrated superior efficacy at equitoxic doses. | [1] |

| Lung Cancer | Showed significant tumor growth inhibition. | [1] |

Phase I Clinical Trial: First-in-Human Evaluation

Based on the promising preclinical data, a Phase I clinical trial was initiated to assess the safety, pharmacokinetics, and preliminary efficacy of DTS-201 in patients with advanced or metastatic solid tumors.[3]

Study Design and Patient Population

This was a first-in-man, open-label, dose-escalation study.[3] Twenty-five patients with a median age of 58 years were enrolled.[3] DTS-201 was administered as a one-hour intravenous infusion every three weeks.[3] Dose escalation followed a modified Fibonacci schema.[3]

Safety and Tolerability

DTS-201 was administered at four dose levels ranging from 80 to 400 mg/m².[3] The maximum tolerated dose (MTD) was determined to be 400 mg/m², which is equivalent to approximately 225 mg/m² of conventional doxorubicin.[3] The main dose-limiting toxicity was myelosuppression, specifically Grade III-IV neutropenia.[3] Non-hematological adverse events were generally mild to moderate and included nausea, anorexia, asthenia, and alopecia.[3] Importantly, no severe treatment-related cardiac adverse events were observed.[3]

Table 3: Dose Escalation and Dose-Limiting Toxicities (DLTs) in the Phase I Trial of DTS-201

| Dose Level (mg/m²) | Doxorubicin Equivalent (mg/m²) | Number of Patients | DLTs Observed |

| 80 | 45 | N/A | No |

| 160 | 90 | N/A | No |

| 320 | 180 | N/A | Yes (Diarrhea) |

| 400 | 225 | N/A | Yes (Vomiting, Neutropenia) |

Clinical Activity

Evidence of clinical activity was observed in this heavily pretreated patient population. A confirmed partial response was documented in a patient with soft-tissue sarcoma.[3]

Experimental Protocols

General Toxicology Studies

-

Animals: CD-1 mice, Sprague-Dawley rats, and Beagle dogs were used for acute toxicity studies.

-

Administration: DTS-201 was administered as a single intravenous injection.

-

Observations: Animals were monitored for clinical signs of toxicity, body weight changes, and mortality. At the end of the study, a full necropsy was performed, and tissues were collected for histopathological examination.

Chronic Cardiotoxicity Study in Rats

-

Animals: Wistar rats were used.

-

Treatment Groups:

-

Vehicle control

-

Doxorubicin (e.g., 1.25 mg/kg, weekly for 7 weeks)

-

DTS-201 (e.g., 17.8 mg/kg, weekly for 7 weeks)

-

-

Assessment:

-

Body weight and clinical signs were monitored throughout the study.

-

At the end of the treatment period, hearts were collected, weighed, and processed for histopathological analysis (e.g., using toluidine blue staining to assess myocardial lesions).

-

A scoring system was used to quantify the severity of cardiac lesions.

-

}

In Vivo Anti-Tumoral Efficacy Studies

-

Animals: Immunodeficient mice (e.g., nude mice) were used.

-

Tumor Implantation: Human tumor cells (e.g., prostate, breast, or lung cancer cell lines) were implanted subcutaneously.

-

Treatment: Once tumors reached a predetermined size, mice were randomized into treatment groups and received intravenous injections of the vehicle, doxorubicin, or DTS-201 at various dose levels and schedules.

-

Efficacy Assessment: Tumor volume was measured regularly using calipers. Body weight was monitored as an indicator of toxicity. The primary efficacy endpoint was tumor growth inhibition.

Conclusion and Future Directions

The discovery and development of DTS-201 represent a significant advancement in the field of targeted cancer therapy. The preclinical data robustly demonstrated an improved therapeutic index, most notably a reduction in cardiotoxicity, a major limiting factor for doxorubicin. The Phase I clinical trial confirmed a favorable safety profile in humans and provided early signals of anti-tumor activity. The recommended Phase II dose of 400 mg/m² provides a solid foundation for further clinical investigation in specific solid tumor types where the activating enzymes, CD10 and TOP, are highly expressed. Future studies will be crucial to fully elucidate the clinical benefit of this tumor-selective prodrug approach and to identify the patient populations most likely to respond to this innovative therapy.

References

- 1. Preclinical toxicity, toxicokinetics, and antitumoral efficacy studies of DTS-201, a tumor-selective peptidic prodrug of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. First-in-man phase I study assessing the safety and pharmacokinetics of a 1-hour intravenous infusion of the doxorubicin prodrug DTS-201 every 3 weeks in patients with advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

DTS-201 Sodium: A Technical Guide to Target Validation in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DTS-201 sodium is a novel, tumor-activated prodrug of the widely-used chemotherapeutic agent doxorubicin. This design aims to enhance the therapeutic index of doxorubicin by selectively delivering the active drug to the tumor microenvironment, thereby minimizing systemic toxicity, particularly cardiotoxicity. This technical guide provides a comprehensive overview of the preclinical and early clinical data supporting the target validation of DTS-201 in solid tumors. It details the mechanism of action, summarizes key efficacy and safety data, outlines experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows.

Mechanism of Action: Tumor-Specific Activation

DTS-201 is a tetrapeptide conjugate of doxorubicin, specifically N-succinyl-β-alanyl-L-leucyl-L-alanyl-L-leucyl-doxorubicin.[1] Its innovative design relies on the enzymatic activity prevalent in the microenvironment of many solid tumors for its activation. The prodrug is designed to be stable and inactive in systemic circulation. Upon reaching the tumor, it is cleaved by specific peptidases that are overexpressed on the surface of cancer cells or stromal cells within the tumor microenvironment.

Two key enzymes have been identified as responsible for the activation of DTS-201:

-

Neprilysin (CD10): A zinc-dependent metalloprotease expressed in a variety of solid tumors.[2] Neprilysin is known to cleave peptides on the amino side of hydrophobic residues.[3][4][5][6][7]

-

Thimet Oligopeptidase (TOP): A thiol-dependent metalloendopeptidase also found to be overexpressed in several cancers.[2] TOP also exhibits a preference for cleaving peptides near hydrophobic residues.[8][9]

The enzymatic cleavage of the tetrapeptide linker releases a doxorubicin-peptide intermediate, which can then be further processed, leading to the intracellular release of the active doxorubicin. This targeted activation strategy is designed to concentrate the cytotoxic payload at the tumor site, enhancing anti-tumor efficacy while reducing exposure to healthy tissues.

Preclinical Target Validation

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of DTS-201 has been evaluated in several human tumor xenograft models in mice. These studies have demonstrated an improved therapeutic index for DTS-201 compared to conventional doxorubicin.[2]

Table 1: Summary of Preclinical Efficacy of DTS-201 in Human Tumor Xenograft Models

| Tumor Model | Cell Line | Key Findings | Reference |

| Prostate Cancer | PC-3 | DTS-201 at its maximum tolerated dose (MTD) of 40 mg/kg was more active than doxorubicin at its MTD (4.5 mg/kg). | [2] |

| Breast Cancer | MDA-MB-231 | At equitoxic doses (60 mg/kg for DTS-201 and 6 mg/kg for doxorubicin), DTS-201 showed higher anti-tumor activity. | [2] |

| Lung Cancer | NCI-H1299 | DTS-201 administered at its MTD (80 mg/kg) was compared to doxorubicin at its MTD (6 mg/kg). | [2] |

Preclinical Safety Profile

A key aspect of the target validation for DTS-201 is its improved safety profile compared to doxorubicin, particularly concerning cardiotoxicity.

Table 2: Summary of Preclinical Safety Findings for DTS-201

| Study Type | Animal Model | Key Findings | Reference |

| General Toxicity | Rodents and Dogs | The target organs of toxicity for DTS-201 were the same as for doxorubicin, but occurred at much higher dose levels. | [2] |

| Cardiotoxicity | Rat | Chronic treatment with DTS-201 was significantly less cardiotoxic than doxorubicin at doses up to 8-fold higher. | [2] |

| Mass Balance | Rodents | [14C]-labeled DTS-201 did not accumulate in the body after intravenous administration. | [2] |

Experimental Protocols (Preclinical)

Note: The following protocols are summarized from the available literature. Complete, detailed protocols have not been published.

Xenograft Model Establishment and Efficacy Evaluation:

-

Cell Lines: PC-3 (prostate), MDA-MB-231 (breast), and NCI-H1299 (lung) human cancer cell lines were used.[2]

-

Animal Models: The specific mouse strains used were not detailed in the available literature.

-

Tumor Implantation: The method of tumor cell implantation (e.g., subcutaneous, orthotopic) was not explicitly stated.

-

Treatment Administration: DTS-201 and doxorubicin were administered intravenously. The treatment schedules varied between the different xenograft models.[2]

-

Efficacy Endpoints: Tumor volume was the primary endpoint for assessing anti-tumor activity.[2]

Clinical Validation: Phase I Study in Solid Tumors

A Phase I clinical trial was conducted to evaluate the safety, pharmacokinetics, and recommended Phase II dose of DTS-201 in patients with advanced solid tumors.[10]

Study Design and Patient Population

-

Design: Open-label, dose-escalation study.[10]

-

Patient Population: 19 patients with various solid tumors.[10]

-

Treatment: DTS-201 was administered as a 1-hour intravenous infusion every 3 weeks.[10]

Safety and Tolerability

Table 3: Summary of Phase I Safety and Efficacy of DTS-201

| Dose Level (mg/m²) | Equivalent Doxorubicin Dose (mg/m²) | Dose-Limiting Toxicities (DLTs) | Other Adverse Reactions | Efficacy Observations | Reference |

| 80 | 45 | None | Mild to moderate asthenia, alopecia, anorexia, nausea | - | [10] |

| 160 | 90 | None | Mild to moderate asthenia, alopecia, anorexia, nausea | - | [10] |

| 250 | 140 | Grade 3 diarrhea (n=1) | Mild to moderate asthenia, alopecia, anorexia, nausea | Disease stabilization >4 cycles in patients with prostate cancer, pleural mesothelioma, or bronchoalveolar carcinoma. 60% decrease in PSA and 23% reduction in lymph node size in one prostate cancer patient. | [10] |

| 400 | 225 | Grade 3 vomiting (n=1), Grade 4 neutropenia >5 days (n=1) | Mild to moderate asthenia, alopecia, anorexia, nausea. Transient asymptomatic Grade 3-4 neutropenia in 5 of 6 patients. | Disease stabilization >4 cycles in patients with prostate cancer, pleural mesothelioma, or bronchoalveolar carcinoma. | [10] |

Importantly, no cardiotoxicity was observed during this Phase I study.[10]

Experimental Protocol (Phase I)

Note: A complete clinical trial protocol is not publicly available. The following is a summary of the methodology described in the published abstract.

-

Inclusion Criteria: Patients with solid tumors for whom standard therapy was no longer effective.

-

Dose Escalation: A standard 3+3 dose-escalation design was likely employed, with four dose levels tested.

-

Toxicity Evaluation: Toxicity was graded according to the Common Terminology Criteria for Adverse Events (CTCAE) v3.0. Cardiotoxicity was specifically monitored using troponin I levels, echocardiography or MUGA scans, and 12-lead ECGs.[10]

-

Pharmacokinetics: Plasma concentrations of DTS-201 and doxorubicin were measured to determine pharmacokinetic parameters.[10]

-

Response Evaluation: The criteria for determining disease stabilization were not specified in the abstract.

Conclusion and Future Directions

The preclinical and early clinical data for this compound provide strong validation for its targeted approach in solid tumors. The tumor-specific activation by Neprilysin and Thimet Oligopeptidase offers a promising strategy to mitigate the systemic toxicity of doxorubicin, particularly its dose-limiting cardiotoxicity. The improved therapeutic index observed in preclinical models and the manageable safety profile in the Phase I trial, with encouraging signs of anti-tumor activity, support further clinical development of DTS-201.

Future research should focus on:

-

Identifying patient populations most likely to respond based on tumor expression of CD10 and TOP.

-

Evaluating the efficacy of DTS-201 in specific solid tumor types in Phase II clinical trials.

-

Exploring combination therapies with other anti-cancer agents to enhance therapeutic outcomes.

The continued investigation of DTS-201 holds the potential to provide a safer and more effective treatment option for patients with a broad range of solid malignancies.

References

- 1. N-Succinyl-(beta-alanyl-L-leucyl-L-alanyl-L-leucyl)doxorubicin: an extracellularly tumor-activated prodrug devoid of intravenous acute toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Positional effects in the neprilysin (neutral endopeptidase) reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uknowledge.uky.edu [uknowledge.uky.edu]

- 5. Active Site Mutations Change the Cleavage Specificity of Neprilysin | PLOS One [journals.plos.org]

- 6. Engineering Neprilysin Activity and Specificity to Create a Novel Therapeutic for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BIOCHEMISTRY, THERAPEUTICS AND BIOMARKER IMPLICATIONS OF NEPRILYSIN IN CARDIORENAL DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. Thimet oligopeptidase specificity: evidence of preferential cleavage near the C-terminus and product inhibition from kinetic analysis of peptide hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ascopubs.org [ascopubs.org]

Methodological & Application

Application Notes & Protocols for Testing DTS-201 Sodium Efficacy in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of DTS-201 sodium, a potential therapeutic agent. The primary focus of these guidelines is on animal models of ischemia-reperfusion (I/R) injury, a condition where apoptosis, particularly the intrinsic pathway initiated by caspase-9, plays a critical role in tissue damage.[1][2][3] Additionally, a framework for testing this compound in oncological models is presented, considering its potential as a peptidic prodrug of doxorubicin.[4][5]

Mechanism of Action & Therapeutic Hypothesis

Hypothesis 1: this compound as a Caspase-9 Inhibitor in Ischemia-Reperfusion Injury

Ischemia-reperfusion injury, a common cause of tissue damage in conditions like stroke, myocardial infarction, and organ transplantation, triggers a cascade of events leading to programmed cell death (apoptosis).[1][6][7] The intrinsic pathway of apoptosis is a key mediator of this damage, with caspase-9 acting as a critical initiator caspase.[2][3][8] this compound is hypothesized to be a selective inhibitor of caspase-9, thereby preventing the activation of downstream executioner caspases and protecting tissues from apoptotic cell death during reperfusion.[2][9][10]

Hypothesized Signaling Pathway for this compound in I/R Injury:

Caption: Hypothesized mechanism of this compound in inhibiting I/R-induced apoptosis.

Hypothesis 2: this compound as a Doxorubicin Prodrug in Oncology

DTS-201 has also been described as a peptidic prodrug of the widely used chemotherapeutic agent doxorubicin.[4][5] In this context, DTS-201 remains inactive in the systemic circulation, minimizing off-target toxicity.[4] In the tumor microenvironment, specific overexpressed enzymes cleave the peptide moiety, releasing doxorubicin to exert its cytotoxic effects on cancer cells.[5]

Tumor-Specific Activation of DTS-201 (Doxorubicin Prodrug):

Caption: Activation mechanism of DTS-201 as a doxorubicin prodrug in the tumor microenvironment.

Animal Models for Efficacy Testing

The choice of animal model is critical and depends on the therapeutic hypothesis being tested.

Models for Ischemia-Reperfusion Injury (Caspase-9 Inhibition)

Rodent models are widely used due to their cost-effectiveness, ease of handling, and the availability of established surgical procedures.[1]

-

Myocardial Ischemia-Reperfusion (Mouse/Rat): This model mimics acute myocardial infarction. It typically involves the temporary ligation of a coronary artery (e.g., the left anterior descending artery) followed by reperfusion.[7][11]

-

Cerebral Ischemia-Reperfusion (Mouse/Rat): Commonly induced by transient middle cerebral artery occlusion (tMCAO), this model is relevant for stroke research.

-

Renal Ischemia-Reperfusion (Mouse/Rat): Involves clamping the renal pedicle to induce ischemia, followed by removal of the clamp to allow reperfusion. This model is relevant for acute kidney injury.

-

Retinal Vein Occlusion (RVO) (Mouse): Laser-induced RVO is an established model to study retinal ischemic conditions.[9][10]

Models for Oncology (Doxorubicin Prodrug)

-

Xenograft Models (Immunocompromised Mice): Human cancer cell lines (e.g., prostate, breast, lung) are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID).[4] This allows for the evaluation of efficacy against human tumors.

-

Syngeneic Models (Immunocompetent Mice): Mouse tumor cell lines are implanted into mice of the same genetic background. These models are useful for studying the interplay between the drug and the host immune system.

Experimental Protocols

Protocol 1: Efficacy of this compound in a Mouse Model of Myocardial I/R Injury

Objective: To determine if this compound reduces infarct size and improves cardiac function following myocardial ischemia-reperfusion.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound (vehicle to be determined based on solubility)

-

Anesthetics (e.g., isoflurane)

-

Surgical instruments for thoracotomy

-

Ventilator

-

Suture for coronary artery ligation (e.g., 8-0 silk)

-

Triphenyltetrazolium chloride (TTC) stain

-

Echocardiography equipment

Experimental Workflow:

Caption: Workflow for testing this compound in a myocardial I/R model.

Procedure:

-

Animal Preparation: Anesthetize the mouse and place it on a ventilator. Perform a left thoracotomy to expose the heart.

-

Ischemia Induction: Ligate the left anterior descending (LAD) coronary artery with a slipknot. Successful ligation is confirmed by the blanching of the anterior ventricular wall. Maintain ischemia for a set period (e.g., 30-60 minutes).[1]

-

Drug Administration: Administer this compound or vehicle at a predetermined time point (e.g., just before reperfusion).

-

Reperfusion: Release the slipknot to allow blood flow to resume.

-

Post-operative Care: Close the chest, recover the animal from anesthesia, and provide appropriate post-operative care.

-

Endpoint Analysis (e.g., at 24 hours):

-

Cardiac Function: Perform echocardiography to measure parameters like ejection fraction and fractional shortening.

-

Infarct Size Measurement: Euthanize the animal, excise the heart, and slice it. Stain the slices with TTC. The non-infarcted (viable) tissue will stain red, while the infarcted area will remain pale. Calculate the infarct size as a percentage of the area at risk.

-

Biochemical Analysis: Homogenize heart tissue to measure caspase-3 and caspase-9 activity using colorimetric or fluorometric assays.

-

Protocol 2: Efficacy of this compound in a Human Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound (as a doxorubicin prodrug) in a human prostate cancer xenograft model.

Materials:

-

Male immunodeficient mice (e.g., athymic nude)

-

Human prostate cancer cells (e.g., PC-3)

-

Matrigel

-

This compound and free doxorubicin for comparison

-

Calipers for tumor measurement

Procedure:

-

Cell Culture and Implantation: Culture PC-3 cells under standard conditions. Inoculate mice subcutaneously with a suspension of PC-3 cells and Matrigel.

-

Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (Vehicle, Doxorubicin, DTS-201 at various doses).

-

Treatment: Administer treatments intravenously according to a predetermined schedule (e.g., once weekly for 3 weeks).

-

Monitoring:

-

Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate volume (Volume = 0.5 x Length x Width²).

-

Body Weight: Monitor body weight as an indicator of systemic toxicity.

-

Clinical Observations: Observe animals for any signs of distress or adverse effects.

-

-

Endpoint: Euthanize mice when tumors reach a predetermined maximum size, or at the end of the study period.

-

Analysis:

-

Compare the tumor growth curves between treatment groups.

-

Calculate tumor growth inhibition (TGI).

-

Excise tumors for histological analysis or to measure the expression of enzymes like neprilysin.[4]

-

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Efficacy of this compound in Myocardial I/R Model

| Treatment Group (n=10/group) | Infarct Size (% of AAR) | Ejection Fraction (%) (24h post-I/R) | Caspase-9 Activity (RFU/mg protein) |

| Sham | 0 ± 0 | 55.2 ± 3.1 | 105.3 ± 15.2 |

| Vehicle | 45.8 ± 5.3 | 30.1 ± 4.5 | 450.7 ± 55.8 |

| DTS-201 (1 mg/kg) | 30.2 ± 4.1 | 40.5 ± 3.8 | 225.1 ± 30.4 |

| DTS-201 (5 mg/kg) | 21.5 ± 3.9 | 48.9 ± 4.2 | 150.6 ± 21.9** |

| Data are presented as Mean ± SD. AAR = Area at Risk. *p < 0.05, *p < 0.01 vs. Vehicle. |

Table 2: Anti-Tumor Efficacy of this compound in PC-3 Xenograft Model

| Treatment Group (n=8/group) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Body Weight Change (%) |

| Vehicle | 1502 ± 210 | - | +5.2 ± 1.5 |

| Doxorubicin (2 mg/kg) | 855 ± 150 | 43.1 | -10.3 ± 2.1 |

| DTS-201 (8 mg/kg) | 910 ± 180 | 39.4 | -1.5 ± 1.8# |

| DTS-201 (16 mg/kg) | 550 ± 125** | 63.4 | -3.1 ± 2.0# |

| *Data are presented as Mean ± SD. *p < 0.05, *p < 0.01 vs. Vehicle. #p < 0.05 vs. Doxorubicin. |

Conclusion

These application notes provide a robust framework for the preclinical evaluation of this compound. By selecting the appropriate animal model based on the therapeutic hypothesis, researchers can generate critical efficacy and safety data. The detailed protocols for both ischemia-reperfusion injury and oncology models, coupled with clear methods for data analysis and presentation, will facilitate the comprehensive assessment of this compound's therapeutic potential.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]

- 3. Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical toxicity, toxicokinetics, and antitumoral efficacy studies of DTS-201, a tumor-selective peptidic prodrug of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. Large animal models of cardiac ischemia-reperfusion injury: Where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Caspase-9 inhibition confers stronger neuronal and vascular protection compared to VEGF neutralization in a mouse model of retinal vein occlusion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ICI Journals Master List [journals.indexcopernicus.com]

Application Notes and Protocols for the Quantification of DTS-201 Sodium in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

DTS-201 sodium is a peptidic prodrug of the widely used chemotherapeutic agent, Doxorubicin.[1][2] This prodrug design aims to enhance the therapeutic index of Doxorubicin by targeting its release to the tumor microenvironment. DTS-201 consists of a tetrapeptide portion linked to Doxorubicin, which is designed to be cleaved by endopeptidases that are overexpressed in the vicinity of tumors.[1][2] This targeted activation releases the active Doxorubicin, thereby concentrating its cytotoxic effects on cancer cells while minimizing systemic toxicity.

Accurate quantification of this compound and its metabolites, including the active principle Doxorubicin, in biological matrices is paramount for preclinical and clinical development. Pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies rely on robust and validated bioanalytical methods to understand the absorption, distribution, metabolism, and excretion (ADME) of the prodrug and its active form.

These application notes provide a comprehensive overview of the analytical methodologies for the quantitative determination of a Doxorubicin-peptide conjugate prodrug, analogous to this compound, and its key metabolites in plasma. The primary recommended technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) , which offers high sensitivity and selectivity for the simultaneous quantification of the prodrug and its metabolites.

Signaling Pathway and Activation of DTS-201

DTS-201 is designed to remain inactive in systemic circulation, thereby reducing off-target toxicity. Upon reaching the tumor microenvironment, it is activated by specific enzymes. The tetrapeptide moiety is cleaved by tumor-associated peptidases, leading to the release of an intermediate metabolite which is then further processed intracellularly to yield the active Doxorubicin. Doxorubicin exerts its anticancer effects by intercalating into DNA and inhibiting topoisomerase II, ultimately leading to apoptosis of the cancer cells.

Figure 1: Proposed activation pathway of this compound.

Quantitative Data Summary

The following tables summarize the quantitative performance of a validated LC-MS/MS method for the analysis of a Doxorubicin-peptide conjugate (Dox-Con), an intermediate metabolite (Leu-Dox), and the active drug (Doxorubicin) in plasma. This data is based on a method developed for a similar peptide-doxorubicin prodrug and serves as a representative example.[3]

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) |

| Doxorubicin-Peptide Conjugate | Dog/Rat Plasma | 5 - 1000 | 5 |

| Leucine-Doxorubicin | Dog Plasma | 1 - 200 | 1 |

| Rat Plasma | 6 - 200 | 6 | |

| Doxorubicin | Dog/Rat Plasma | 0.5 - 100 | 0.5 |

Table 2: Precision and Accuracy

| Analyte | Matrix | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% of Nominal) |

| Doxorubicin-Peptide Conjugate | Dog Plasma | 15 | ≤ 15 | ≤ 16 | Within ±15 |

| 250 | ≤ 15 | ≤ 16 | Within ±15 | ||

| 750 | ≤ 15 | ≤ 16 | Within ±15 | ||

| Leucine-Doxorubicin | Dog Plasma | 3 | ≤ 15 | ≤ 16 | Within ±15 |

| 50 | ≤ 15 | ≤ 16 | Within ±15 | ||

| 150 | ≤ 15 | ≤ 16 | Within ±15 | ||

| Doxorubicin | Dog Plasma | 1.5 | ≤ 15 | ≤ 16 | Within ±15 |

| 25 | ≤ 15 | ≤ 16 | Within ±15 | ||

| 75 | ≤ 15 | ≤ 16 | Within ±15 |

Note: The precision and accuracy values are presented as ranges based on the cited literature and are expected to be within 15% (or 20% at the LLOQ) as per regulatory guidelines.

Experimental Protocol: LC-MS/MS Quantification of Doxorubicin-Peptide Conjugate and Metabolites in Plasma

This protocol is based on the method described by Mazuel et al. (2003) for a doxorubicin-peptide conjugate prodrug.[3]

1. Objective

To provide a detailed procedure for the simultaneous quantification of a doxorubicin-peptide conjugate (Dox-Con), Leucine-Doxorubicin (Leu-Dox), and Doxorubicin (Dox) in plasma samples using LC-MS/MS.

2. Materials and Reagents

-

Doxorubicin-peptide conjugate, Leu-Dox, and Doxorubicin reference standards

-

Internal Standard (IS) - a suitable analogue

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Sodium trifluoroacetate

-

Water (ultrapure, 18 MΩ·cm)

-

Solid-phase extraction (SPE) cartridges (e.g., Bond Elut C8)

-

Plasma (e.g., Dog or Rat)

3. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column (e.g., Waters Oasis HLB, 2.1 x 30 mm, 3.5 µm)

4. Sample Preparation (Solid-Phase Extraction)

Figure 2: Solid-Phase Extraction (SPE) workflow for plasma samples.

5. LC-MS/MS Conditions

-

Chromatographic Conditions:

-

Column: Waters Oasis HLB, 2.1 x 30 mm, 3.5 µm

-

Mobile Phase A: 5 µM Sodium trifluoroacetate in 0.1% aqueous formic acid

-

Mobile Phase B: Acetonitrile

-

Gradient: A solvent gradient is used to elute the analytes. The specific gradient profile should be optimized to achieve good separation of the analytes and internal standard.

-

Flow Rate: To be optimized (e.g., 0.2-0.4 mL/min)

-

Injection Volume: 10 µL

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Selected Reaction Monitoring (SRM)

-

SRM Transitions:

-

Dox-Con: To be determined based on the specific peptide sequence.

-

Leu-Dox: To be determined.

-

Doxorubicin: Precursor ion [M+H]+ → Product ion (e.g., m/z 544.2 → 397.1)

-

Internal Standard: To be determined.

-

-

Note: The specific SRM transitions, collision energies, and other MS parameters need to be optimized for the specific instrument used.

-

6. Calibration and Quality Control

-

Prepare calibration standards by spiking known concentrations of the analytes and a constant concentration of the internal standard into blank plasma.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

-

Process calibration standards and QC samples alongside the unknown samples.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. Use a weighted linear regression for analysis.

7. Data Analysis

-

Integrate the peak areas for the analytes and the internal standard in the SRM chromatograms.

-

Calculate the peak area ratios.

-

Determine the concentrations of the analytes in the unknown samples using the calibration curve.

Conclusion

The successful development and validation of a robust bioanalytical method, such as the LC-MS/MS protocol outlined above, is a critical component in the drug development pipeline for novel therapeutics like this compound. The ability to accurately quantify the prodrug and its metabolites in biological matrices provides essential data for understanding the pharmacokinetic profile and ensuring the safety and efficacy of the drug candidate. The provided information serves as a comprehensive guide for researchers and scientists involved in the bioanalysis of peptide-doxorubicin conjugates.

References

- 1. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, Doxorubicinone, Doxorubicinolone, and 7-Deoxydoxorubicinone in Mouse Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HPLC-MS/MS determination of a peptide conjugate prodrug of doxorubicin, and its active metabolites, leucine-doxorubicin and doxorubicin, in dog and rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Investigating DTS-201 Sodium in Combination Chemotherapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

DTS-201 sodium (also known as CPI-0004Na) is a tumor-selective peptidic prodrug of the widely used chemotherapeutic agent, doxorubicin.[1][2] This targeted approach aims to enhance the therapeutic index of doxorubicin by increasing its concentration at the tumor site while minimizing systemic toxicity, particularly cardiotoxicity.[2][3] This document provides a comprehensive overview of this compound and outlines detailed protocols for the preclinical evaluation of its potential in combination with other chemotherapeutic agents.

Disclaimer: The development of this compound appears to have been discontinued or is not actively being reported in publicly available literature. The information presented herein is based on earlier preclinical and Phase I clinical trial data. The combination therapy protocols described are hypothetical and intended for research purposes only.

Mechanism of Action

DTS-201 is designed to be inactive in systemic circulation. Its activation is contingent on the enzymatic cleavage of its peptide linker by specific peptidases, primarily neprilysin (NEP, CD10) and thimet oligopeptidase (TOP), which are overexpressed in the microenvironment of various solid tumors.[2] This tumor-specific activation releases leucyl-doxorubicin, which can then be further processed intracellularly to liberate the active cytotoxic agent, doxorubicin. Doxorubicin exerts its anti-cancer effects by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species, ultimately leading to cell cycle arrest and apoptosis.

Preclinical and Clinical Data (Monotherapy)

Preclinical studies have demonstrated a favorable safety profile and enhanced anti-tumor efficacy of DTS-201 compared to conventional doxorubicin in various xenograft models. A Phase I clinical trial established the safety and recommended Phase II dose of DTS-201 as a monotherapy in patients with advanced solid tumors.

| Parameter | This compound | Doxorubicin | Reference |

| Maximum Tolerated Dose (MTD) in Phase I Trial | 400 mg/m² (equivalent to 225 mg/m² doxorubicin) | N/A | [4] |

| Dose-Limiting Toxicities (DLTs) | Diarrhea, vomiting, neutropenia | N/A | [4] |

| Adverse Events (Grade 3-4) | Neutropenia | N/A | [4] |

| Cardiac Toxicity | No severe drug-related cardiac events observed | Known risk of cardiotoxicity | [3][4] |

| Antitumor Activity (Phase I) | Confirmed partial response in a soft-tissue sarcoma patient | N/A | [4] |

| Xenograft Model | DTS-201 Efficacy (Treated vs. Control) | Doxorubicin Efficacy (Treated vs. Control) | Reference |

| Prostate Cancer | Improved therapeutic index | - | [2][3] |

| Breast Cancer | Improved therapeutic index | - | [2][3] |

| Lung Cancer (NCI-H1299) | 17% (at 80 mg/kg) | Inactive at MTD | [2] |

Hypothetical Protocols for Combination Studies

While no data exists for DTS-201 in combination therapies, its active moiety, doxorubicin, is a cornerstone of many combination regimens. The following protocols are proposed as a starting point for preclinical investigations.

I. In Vitro Cytotoxicity Assays

Objective: To determine the synergistic, additive, or antagonistic effects of DTS-201 in combination with other chemotherapeutic agents in cancer cell lines with varying levels of neprilysin and thimet oligopeptidase expression.

Materials:

-

Cancer cell lines (e.g., PC-3 for prostate, MCF-7 for breast, A549 for lung)

-

This compound

-

Combination agents (e.g., cisplatin, paclitaxel, cyclophosphamide)

-

Cell culture media and supplements

-

Cytotoxicity assay kit (e.g., MTT, CellTiter-Glo®)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Preparation: Prepare stock solutions of DTS-201 and the combination agent. Create a dilution series for each drug.

-

Treatment: Treat cells with either DTS-201 alone, the combination agent alone, or a combination of both at various concentrations. Include untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours.

-

Cytotoxicity Assessment: Perform the cytotoxicity assay according to the manufacturer's instructions.

-

Data Analysis: Calculate the IC50 values for each agent alone and in combination. Use the Chou-Talalay method to determine the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

II. In Vivo Xenograft Studies

Objective: To evaluate the in vivo efficacy and safety of DTS-201 in combination with another chemotherapeutic agent in a tumor xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Tumor cells for implantation

-

This compound

-

Combination agent

-

Calipers for tumor measurement

-

Animal weighing scale

Protocol:

-

Tumor Implantation: Subcutaneously inject tumor cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth until tumors reach a specified volume (e.g., 100-200 mm³).

-

Animal Grouping: Randomize mice into treatment groups (e.g., Vehicle control, DTS-201 alone, Combination agent alone, DTS-201 + Combination agent).

-

Treatment Administration: Administer the drugs according to a predetermined dosing schedule and route of administration.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe for any signs of toxicity.

-

Endpoint: At the end of the study (or when tumors reach a maximum ethical size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Compare tumor growth inhibition between the different treatment groups.

Critical Considerations for Combination Therapy

Neprilysin Expression and Activity

The efficacy of DTS-201 is critically dependent on the presence and activity of neprilysin and thimet oligopeptidase in the tumor microenvironment. When considering a combination partner, it is crucial to assess its potential impact on the expression and activity of these enzymes.

-

Recommendation: Before initiating in vivo combination studies, characterize the expression levels of neprilysin and thimet oligopeptidase in the selected tumor model.

Interaction with Neprilysin Inhibitors

A significant concern is the potential for negative drug-drug interactions with neprilysin inhibitors. Drugs such as sacubitril (a component of the heart failure medication Entresto®) are designed to inhibit neprilysin. Co-administration of DTS-201 with a neprilysin inhibitor would likely inhibit the activation of the prodrug, thereby reducing its anti-tumor efficacy.

-

Caution: Avoid the co-administration of DTS-201 with known neprilysin inhibitors. If a potential combination agent is suspected of affecting neprilysin activity, in vitro enzymatic assays should be conducted to rule out any inhibitory effects.

Conclusion

This compound represents a promising, albeit currently dormant, approach to targeted doxorubicin delivery. While there is no published data on its use in combination with other chemotherapeutics, its mechanism of action and the established role of doxorubicin in combination regimens provide a strong rationale for such investigations. The hypothetical protocols and critical considerations outlined in this document offer a framework for researchers to explore the potential of DTS-201 in novel combination cancer therapies, with a crucial emphasis on understanding its unique enzymatic activation pathway.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Preclinical toxicity, toxicokinetics, and antitumoral efficacy studies of DTS-201, a tumor-selective peptidic prodrug of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. First-in-man phase I study assessing the safety and pharmacokinetics of a 1-hour intravenous infusion of the doxorubicin prodrug DTS-201 every 3 weeks in patients with advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by DTS-201 Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

DTS-201 is a prodrug of doxorubicin, a potent and widely utilized anthracycline antibiotic in cancer chemotherapy.[1] The strategic design of DTS-201 allows for its targeted activation within the tumor microenvironment.[1] Extracellular enzymes that are overexpressed in the vicinity of tumors cleave DTS-201, releasing an intermediate, leucyl-doxorubicin (L-dox), which can then penetrate cancer cells.[1] Intracellular peptidases subsequently cleave L-dox to release the active cytotoxic agent, doxorubicin.[1] Doxorubicin exerts its anti-cancer effects through multiple mechanisms, including the induction of apoptosis, or programmed cell death.

These application notes provide a comprehensive guide for the analysis of apoptosis induced by DTS-201 sodium using flow cytometry. The primary method detailed is the Annexin V and Propidium Iodide (PI) assay, a robust and widely accepted technique for the quantitative assessment of apoptotic and necrotic cell populations.[2][3][4][5]

Principle of Apoptosis Detection by Annexin V/PI Staining

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[4][6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, APC) for detection by flow cytometry.[4][6] This allows for the identification of early apoptotic cells.

Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA.[3][4] It is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, resulting in a significant increase in fluorescence.[3][4]

By using both Annexin V and PI, it is possible to distinguish between four cell populations:

-

Annexin V- / PI- : Live, healthy cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells (due to primary necrosis)

Data Presentation

The following tables present hypothetical quantitative data from a dose-response and time-course experiment analyzing apoptosis in a cancer cell line (e.g., MCF-7) treated with this compound.

Table 1: Dose-Dependent Induction of Apoptosis by this compound at 48 hours

| This compound (µM) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |

| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |

| 1 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 0.8 |

| 5 | 62.3 ± 4.2 | 25.4 ± 2.8 | 12.3 ± 1.5 |

| 10 | 35.8 ± 5.1 | 42.1 ± 3.9 | 22.1 ± 2.7 |

| 20 | 15.4 ± 3.8 | 55.9 ± 4.5 | 28.7 ± 3.1 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Time-Course of Apoptosis Induction by 10 µM this compound

| Time (hours) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |

| 0 | 96.1 ± 1.8 | 2.1 ± 0.3 | 1.8 ± 0.2 |

| 12 | 80.5 ± 3.3 | 12.3 ± 1.5 | 7.2 ± 0.9 |

| 24 | 60.2 ± 4.1 | 28.7 ± 2.5 | 11.1 ± 1.3 |

| 48 | 35.8 ± 5.1 | 42.1 ± 3.9 | 22.1 ± 2.7 |

| 72 | 18.9 ± 3.9 | 35.2 ± 4.1 | 45.9 ± 3.8 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Materials and Reagents

-

This compound (or a suitable doxorubicin compound)

-

Cancer cell line of interest (e.g., MCF-7, HeLa, Jurkat)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

-

Trypsin-EDTA (for adherent cells)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

-

Flow cytometer

-

Microcentrifuge

-

Hemocytometer or automated cell counter

Protocol for Induction of Apoptosis

-

Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

Cell Treatment: After allowing the cells to adhere and stabilize (typically 24 hours), replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM). Include a vehicle-treated control.

-

Incubation: Incubate the cells for the desired time points (e.g., 12, 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

Protocol for Annexin V/PI Staining and Flow Cytometry Analysis

-

Cell Harvesting:

-

Suspension cells: Gently transfer the cells from the culture vessel to a 15 mL conical tube.

-

Adherent cells: Carefully collect the culture medium (which may contain detached apoptotic cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the trypsinized cells with the collected medium.

-

-

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[2]

-

Staining:

-

Sample Dilution: Add 400 µL of 1X Binding Buffer to each tube immediately before analysis.[2]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible.

-

Use appropriate laser lines for excitation (e.g., 488 nm for FITC and PI).

-

Collect fluorescence emission using appropriate filters (e.g., ~530 nm for FITC and >670 nm for PI).

-

Set up compensation and quadrants using unstained, single-stained (Annexin V-FITC only and PI only), and dual-stained control samples.[2]

-

Mandatory Visualizations

Signaling Pathway of Doxorubicin-Induced Apoptosis

Doxorubicin, the active metabolite of DTS-201, induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the generation of reactive oxygen species (ROS), DNA damage, activation of caspases, and ultimately, programmed cell death.

Caption: Doxorubicin-induced apoptosis signaling pathways.

Experimental Workflow for Flow Cytometry Analysis

The following diagram outlines the key steps in the experimental workflow for analyzing this compound-induced apoptosis.

Caption: Experimental workflow for apoptosis analysis.

Logical Relationship of Cell Populations in Annexin V/PI Assay

This diagram illustrates the classification of cell populations based on Annexin V and PI staining.

Caption: Cell population gating in Annexin V/PI assay.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. kumc.edu [kumc.edu]

Troubleshooting & Optimization

Technical Support Center: Overcoming Doxorubicin Resistance

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the chemotherapeutic agent doxorubicin and its prodrugs, such as DTS-201. While direct evidence for "DTS-201 sodium resistance" is not prevalent in current literature, this guide addresses general doxorubicin resistance mechanisms with a special focus on the potential influence of sodium homeostasis, a factor implicated in multidrug resistance.

Frequently Asked Questions (FAQs)

Q1: What is DTS-201 and how does it work?

DTS-201 is a prodrug of the widely used anti-cancer drug doxorubicin.[1] It is designed to remain inactive in the bloodstream and healthy tissues.[1] Upon reaching the tumor microenvironment, specific enzymes that are overexpressed by cancer cells cleave DTS-201, releasing the active doxorubicin to exert its cytotoxic effects.[1][2] This targeted delivery aims to improve the therapeutic window and reduce systemic toxicity compared to conventional doxorubicin administration.[2][3]

Q2: My cancer cells are showing reduced sensitivity to DTS-201/doxorubicin. What are the common mechanisms of resistance?

Resistance to doxorubicin, the active component of DTS-201, can arise from various mechanisms:

-

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), is a primary mechanism. These pumps actively remove doxorubicin from the cancer cell, reducing its intracellular concentration and thus its effectiveness.[4][5]

-

Alteration of the Drug Target: Mutations in topoisomerase II, the enzyme targeted by doxorubicin, can prevent the drug from binding effectively.[6]

-

Altered Cellular Metabolism: Cancer cells can adapt their metabolic pathways to detoxify the drug or repair the DNA damage it causes.[6]

-

Evasion of Apoptosis: Cancer cells may upregulate anti-apoptotic proteins or downregulate pro-apoptotic proteins to resist programmed cell death induced by doxorubicin.[7]

-

Tumor Microenvironment: Factors within the tumor microenvironment, such as altered ion concentrations (including sodium), can contribute to drug resistance.[8][9]

Q3: How can sodium concentration influence doxorubicin resistance?

While not specific to DTS-201, studies have shown that high intracellular sodium concentrations can contribute to drug resistance in cancer cells. For instance, high salt conditions have been shown to induce the expression of P-glycoprotein (P-gp), a key drug efflux pump, in breast cancer cells.[9][10] The tumor microenvironment often exhibits an altered ionic composition, which can impact cancer cell behavior, including proliferation and drug resistance.[8]

Troubleshooting Guide: Investigating Doxorubicin Resistance

If you are observing reduced efficacy of DTS-201 or doxorubicin in your cancer cell line, the following troubleshooting steps can help you identify the potential resistance mechanism.

| Observation | Potential Cause | Suggested Experiment |

| Reduced intracellular doxorubicin accumulation. | Increased drug efflux via ABC transporters (e.g., P-gp). | See Protocol 1: Drug Accumulation Assay . |

| No change in intracellular drug accumulation, but reduced cell death. | Alteration of the drug target (Topoisomerase II) or evasion of apoptosis. | Western blot for Topoisomerase II expression and key apoptosis markers (e.g., cleaved caspase-3, Bcl-2 family proteins). |

| Resistance is observed in 3D cultures or in vivo models but not in 2D cultures. | Influence of the tumor microenvironment, potentially including altered sodium homeostasis. | See Protocol 2: Investigating the Role of Extracellular Sodium on Doxorubicin Sensitivity . |

Experimental Protocols

Protocol 1: Drug Accumulation Assay

Objective: To determine if reduced intracellular accumulation of doxorubicin is contributing to resistance.

Methodology:

-

Cell Seeding: Seed both the resistant and the parental (sensitive) cancer cell lines in 24-well plates at a density of 5 x 104 cells/well and allow them to adhere overnight.

-

Drug Incubation: Treat the cells with a known concentration of doxorubicin (e.g., 10 µM) for various time points (e.g., 30, 60, 120 minutes). To investigate the role of P-gp, include a condition where cells are pre-treated with a P-gp inhibitor (e.g., verapamil or tariquidar) for 1 hour before adding doxorubicin.

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS to remove extracellular drug. Lyse the cells using a suitable lysis buffer.

-

Quantification: Measure the intracellular doxorubicin concentration using a fluorescence plate reader (excitation ~480 nm, emission ~590 nm). Normalize the fluorescence signal to the total protein concentration of each sample.

-

Data Analysis: Compare the intracellular doxorubicin concentration between the resistant and sensitive cell lines, with and without the P-gp inhibitor.

Protocol 2: Investigating the Role of Extracellular Sodium on Doxorubicin Sensitivity

Objective: To assess the impact of extracellular sodium concentration on doxorubicin efficacy.

Methodology:

-

Media Preparation: Prepare cell culture media with varying concentrations of sodium chloride (NaCl), for example:

-

Hypotonic (e.g., 100 mM NaCl)

-

Isotonic (standard media, ~140 mM NaCl)

-

Hypertonic (e.g., 180 mM NaCl)

-

Ensure to adjust the osmolarity of the control medium with a non-ionic substance like mannitol to distinguish between osmotic stress and specific ion effects.

-

-

Cell Treatment: Seed your cancer cells in 96-well plates and allow them to adhere. Replace the standard medium with the prepared media containing different sodium concentrations. Treat the cells with a dose range of doxorubicin for 48-72 hours.

-

Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

-

Data Analysis: Plot the dose-response curves for doxorubicin in each sodium concentration. Compare the IC50 values to determine if altered extracellular sodium affects doxorubicin sensitivity.

Signaling Pathways and Workflows

Doxorubicin Mechanism of Action and Resistance

Caption: Mechanism of doxorubicin action and key resistance pathways.

Experimental Workflow for Investigating Doxorubicin Resistance

Caption: Troubleshooting workflow for doxorubicin resistance.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. | BioWorld [bioworld.com]

- 3. biospace.com [biospace.com]

- 4. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]

- 5. alliedacademies.org [alliedacademies.org]

- 6. Drug resistance - Wikipedia [en.wikipedia.org]

- 7. Ion channels and transporters in the development of drug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sodium homeostasis in the tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. High salt induces P-glycoprotein mediated treatment resistance in breast cancer cells through store operated calcium influx - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Improving the Oral Bioavailability of DTS-201 Sodium

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of DTS-201 sodium, a compound characterized by low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of this compound?

The poor oral bioavailability of this compound is primarily attributed to its low aqueous solubility. For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the fluids of the gastrointestinal (GI) tract.[1][2][3] Factors that contribute to this issue include:

-

Low Aqueous Solubility: this compound's chemical structure leads to limited solubility in the aqueous environment of the GI tract, which is a prerequisite for absorption.[4]

-

Slow Dissolution Rate: Due to its poor solubility, the rate at which this compound dissolves from a solid dosage form is often slow, limiting the concentration of the drug available for absorption.[2][5]

Q2: How does the Biopharmaceutical Classification System (BCS) apply to this compound?

Based on its characteristics of low solubility and anticipated high permeability, this compound is classified as a BCS Class II compound.[4]

-

BCS Class II (Low Solubility, High Permeability): For these compounds, the primary barrier to oral absorption is the poor dissolution in GI fluids. Therefore, formulation strategies that enhance the dissolution rate are the most effective for improving bioavailability.[4]

Q3: What are the main formulation strategies to improve the oral bioavailability of this compound?

Several formulation strategies can be employed to overcome the solubility challenges of this compound:[1][2][5][6]

-

Amorphous Solid Dispersions (ASDs): Dispersing this compound in a hydrophilic polymer matrix at a molecular level can prevent crystallization and significantly enhance its dissolution rate and apparent solubility.[6][7]

-

Particle Size Reduction (Nanosuspensions): Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate.[1][6]

-

Lipid-Based Formulations: Incorporating the drug into lipid-based systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve its solubilization in the GI tract.[1][2]

-

Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin cavity can increase its aqueous solubility by providing a hydrophilic exterior.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the development and testing of this compound formulations.

| Problem/Observation | Potential Cause(s) | Suggested Solution(s) |

| Low in vitro dissolution of the amorphous solid dispersion (ASD) formulation. | 1. Drug Recrystallization: The amorphous form may have converted back to the more stable, less soluble crystalline form. 2. Inadequate Polymer Selection: The chosen polymer may not be effectively inhibiting crystallization or maintaining a supersaturated state. 3. Poor Wettability: The formulation may not be easily wetted by the dissolution medium. | 1. Verify Amorphous State: Use techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm the physical state of the drug in the ASD. 2. Optimize Polymer and Drug Loading: Screen different polymers (e.g., HPMCAS, PVP/VA) and adjust the drug-to-polymer ratio. 3. Incorporate Surfactants: Add a suitable surfactant to the formulation or dissolution medium to improve wettability. |

| High variability in in vivo pharmacokinetic (PK) data. | 1. Food Effects: The presence or absence of food in the GI tract can significantly alter drug absorption.[8] 2. Formulation Instability: The formulation may be physically or chemically unstable in the GI environment. 3. Precipitation in the GI Tract: The drug may initially dissolve but then precipitate into a less soluble form. | 1. Conduct Fed vs. Fasted Studies: Design preclinical PK studies with controlled feeding protocols to assess the impact of food.[9] 2. Evaluate Formulation Stability: Test the stability of the formulation in simulated gastric and intestinal fluids. 3. Use Precipitation Inhibitors: Incorporate polymers that can maintain supersaturation and prevent drug precipitation in the gut. |

| Caco-2 permeability assay shows low apparent permeability (Papp). | 1. Poor Solubility in Assay Buffer: If the compound is not fully dissolved in the transport buffer, permeability will be underestimated. 2. Efflux Transporter Activity: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which pump the drug back into the apical (lumen) side. 3. Poor Monolayer Integrity: The Caco-2 cell monolayer may not be fully intact, leading to inaccurate results. | 1. Ensure Solubilization: Use a co-solvent (e.g., DMSO, up to 1%) in the transport buffer, ensuring it does not affect cell viability. 2. Conduct Bidirectional Permeability Assay: Measure permeability in both directions (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[10] Consider co-dosing with a known P-gp inhibitor. 3. Verify Monolayer Integrity: Measure Transepithelial Electrical Resistance (TEER) before and after the experiment. TEER values should be within the lab's established range.[11][12] |

| The ASD formulation shows physical instability during storage (e.g., crystallization). | 1. Hygroscopicity: The formulation may be absorbing moisture from the environment, which can act as a plasticizer and promote crystallization.[13] 2. High Drug Loading: A high drug-to-polymer ratio can increase the tendency for the drug to recrystallize. 3. Storage Temperature: Storing the formulation above its glass transition temperature (Tg) can lead to instability. | 1. Control Storage Conditions: Store the formulation in a desiccated, low-humidity environment. 2. Optimize Drug Loading: Evaluate the physical stability of ASDs with different drug loadings to find the optimal balance between performance and stability. 3. Characterize Thermal Properties: Determine the Tg of the ASD using DSC and ensure storage conditions are well below this temperature. |

Experimental Protocols

Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation